2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.: 783341-28-6
VCID: VC5660843
InChI: InChI=1S/C16H14N2O/c1-19-13-9-6-12(7-10-13)8-11-16-17-14-4-2-3-5-15(14)18-16/h2-11H,1H3,(H,17,18)/b11-8+
SMILES: COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2
Molecular Formula: C16H14N2O
Molecular Weight: 250.301

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole

CAS No.: 783341-28-6

Cat. No.: VC5660843

Molecular Formula: C16H14N2O

Molecular Weight: 250.301

* For research use only. Not for human or veterinary use.

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole - 783341-28-6

Specification

CAS No. 783341-28-6
Molecular Formula C16H14N2O
Molecular Weight 250.301
IUPAC Name 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole
Standard InChI InChI=1S/C16H14N2O/c1-19-13-9-6-12(7-10-13)8-11-16-17-14-4-2-3-5-15(14)18-16/h2-11H,1H3,(H,17,18)/b11-8+
Standard InChI Key WHLNRMKQQOKSAV-DHZHZOJOSA-N
SMILES COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s structure integrates a benzimidazole heterocycle—a bicyclic system comprising fused benzene and imidazole rings—with a trans-configured ethenyl bridge (-CH=CH-) linking the N1 position of benzimidazole to a 4-methoxyphenyl group. This conjugation creates an extended π-system, enhancing electronic delocalization and influencing intermolecular interactions . The methoxy (-OCH3) substituent at the para position of the phenyl ring introduces electron-donating effects, modulating the compound’s solubility and binding affinity to biological targets .

Key structural parameters include:

  • Molecular formula: C16H14N2O

  • Molecular weight: 250.30 g/mol

  • IUPAC name: 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole

Comparative analysis with analogs, such as the chlorophenyl variant (PubChem CID 5708002) , reveals that electron-donating groups (e.g., -OCH3) enhance solubility and alter receptor binding compared to electron-withdrawing substituents (e.g., -Cl) .

Spectroscopic Characterization

Spectral data for related benzimidazoles provide insights into the compound’s conformation:

  • IR spectroscopy: Stretching vibrations at ~3400 cm⁻¹ (N-H), 1600–1500 cm⁻¹ (C=C aromatic), and 1250 cm⁻¹ (C-O of methoxy) .

  • ¹H NMR: Distinct signals include δ 8.2–7.2 ppm (aromatic protons), δ 6.8–6.6 ppm (ethenyl protons, J = 16 Hz), and δ 3.8 ppm (methoxy -OCH3) .

  • Mass spectrometry: Molecular ion peak at m/z 250.3 (M⁺) with fragmentation patterns indicative of benzimidazole cleavage .

Synthetic Methodologies

Condensation Reactions Catalyzed by Ammonium Salts

The synthesis of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole follows a well-established pathway involving the condensation of o-phenylenediamine (OPDA) with 4-methoxycinnamaldehyde under acidic conditions. Ammonium chloride (NH4Cl) serves as an efficient, eco-friendly catalyst, achieving yields up to 94% .

Mechanistic Overview:

  • Protonation: NH4Cl generates HCl in situ, protonating the aldehyde carbonyl.

  • Nucleophilic Attack: OPDA’s amine group attacks the electrophilic carbonyl carbon.

  • Cyclodehydration: Intra-molecular dehydration forms the benzimidazole ring.

  • Ethenylation: Elimination of water yields the trans-ethenyl linkage .

Optimized Conditions:

ParameterValue
CatalystNH4Cl (4 mol%)
SolventCHCl3
TemperatureRoom temperature
Reaction Time4 hours
Yield85–94%

Comparative Analysis of Catalysts

Alternative ammonium salts (e.g., NH4Br, (NH4)2SO4) yield inferior results due to lower acidity or solubility . NH4Cl’s superiority stems from its optimal balance of Brønsted acidity and chloride ion stabilization of intermediates .

Structure-Activity Relationship (SAR)

Role of Substituents

A comparative table illustrates substituent effects on biological activity:

CompoundSubstituent (R)Activity (IC50/MIC)Key Feature
2-(4-Chlorostyryl)-1H-BZI-Cl15 µM (HSV-1)Electron-withdrawing, enhances polarity
2-(4-Methoxystyryl)-1H-BZI-OCH310 µM (HSV-1)Electron-donating, improves solubility
2-Styryl-1H-BZI-H25 µM (HSV-1)Baseline activity

Key Findings:

  • Methoxy groups enhance solubility and receptor affinity .

  • Chlorine substituents increase antimicrobial potency but reduce bioavailability .

Future Directions and Applications

Targeted Drug Design

  • Neuropsychiatric Disorders: Optimization for GABA receptor subtype selectivity.

  • Oncology: Exploration of tyrosine kinase inhibition, leveraging the ethenyl bridge’s conjugation .

Green Chemistry Innovations

  • Solvent-free Synthesis: Reducing environmental impact via microwave-assisted reactions .

  • Biocatalysis: Enzymatic approaches to improve stereoselectivity .

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